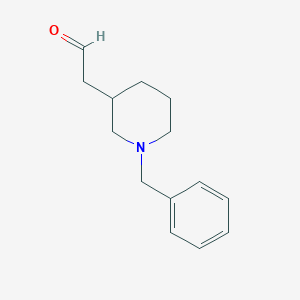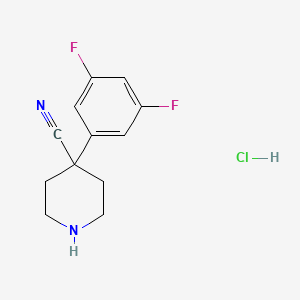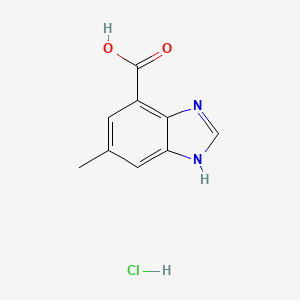![molecular formula C21H27N3O3 B13578885 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a complex organic compound with the molecular formula C21H27N3O3 and a molecular weight of 369.46 g/mol This compound is characterized by its pyrrole ring structure, which is a five-membered heterocyclic ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include acetyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic ring structure and exhibit a wide range of biological activities.
Indole derivatives: Indole compounds also contain a nitrogen-containing heterocyclic ring and are known for their diverse pharmacological properties.
Pyrimidine derivatives: These compounds have a six-membered ring with two nitrogen atoms and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C21H27N3O3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c1-6-17-18(14(5)25)13(4)22-19(17)20(26)23-16-11-9-10-15(12-16)21(27)24(7-2)8-3/h9-12,22H,6-8H2,1-5H3,(H,23,26) |
InChI-Schlüssel |
PUALLDLZGMMIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=CC=CC(=C2)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)


![rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)





![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)

